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Compound of Interest

Compound Name:
3,7-Dimethylimidazo[1,2-

A]pyridine

CAS No.: 34165-15-6

Cat. No.: B3351227

Get Quote

Executive Summary & Chemical Profile
3,7-Dimethylimidazo[1,2-a]pyridine is a fused bicyclic "privileged scaffold" widely utilized in

drug discovery (e.g., Zolpidem analogues). While the imidazo[1,2-a]pyridine core is chemically

robust compared to indole, it exhibits distinct oxidative liabilities due to its electron-rich

character and high nucleophilicity at the imidazole ring.

Property Technical Specification

CAS Number 34165-15-6

Molecular Formula C₉H₁₀N₂

Critical Reactivity High nucleophilicity at N1 and C3 positions.

Primary Degradation
N-Oxidation (N1), Radical Methyl Oxidation (C3-

Me).

Storage Class
Hygroscopic; Light & Air Sensitive (Store under

Argon).
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Oxidative Susceptibility Profiling
Mechanistic Vulnerabilities
The stability of 3,7-dimethylimidazo[1,2-a]pyridine is governed by two competing oxidative

pathways. Understanding these mechanisms is crucial for interpreting HPLC/LCMS data.

N-Oxidation (Primary Pathway): The nitrogen atom at position 1 (N1) is the most basic and

nucleophilic site. Under oxidative stress (peroxides, air exposure in solution), it readily forms

the N-oxide (+16 Da). This is the dominant degradation product.

C3-Methyl Oxidation (Radical Pathway): While the methyl group at C3 blocks the typical

electrophilic attack (e.g., bromination) seen in unsubstituted analogs, it introduces a

"benzylic-like" liability. The C3-methyl group is susceptible to radical autoxidation, potentially

converting to the 3-formyl (aldehyde) or 3-hydroxymethyl derivative upon prolonged

exposure to light and air.

Degradation Pathway Diagram
The following diagram illustrates the degradation logic and resulting species.

3,7-Dimethylimidazo[1,2-a]pyridine
(MW: 146.19)
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 O2 Trapping

Degradant C: Oxidative Dimer
(C2-C2 Coupling)

 Recombination (High Conc.)
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Caption: Primary oxidative degradation pathways. N-oxidation is the kinetic product; C3-methyl

oxidation is the thermodynamic/radical product.
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Q1: My sample has turned from off-white to
yellow/brown. Is it compromised?
Likely Cause: Oxidative oligomerization or N-oxide formation. Diagnosis:

Color Change: The imidazo[1,2-a]pyridine ring is electron-rich. Yellowing often indicates the

formation of charge-transfer complexes or trace amounts of conjugated oxidative dimers

(similar to pyrrole polymerization).

Action: Check purity via HPLC. If purity is >98%, the color may be due to trace impurities

(<0.5%) that have high extinction coefficients. Recrystallization from ethyl acetate/hexane is

recommended.

Q2: I see a new peak at RT +16 Da in LCMS. What is it?
Identification: This is almost certainly the Imidazo[1,2-a]pyridine 1-oxide. Context: This forms

rapidly in protic solvents exposed to air or if the solvent contains trace peroxides (e.g.,

uninhibited THF or ethers). Prevention:

Avoid storing stock solutions in THF or Dioxane for >24 hours.

Use fresh, peroxide-free solvents.

Store solid material under Argon/Nitrogen.

Q3: Is the C3-methyl group stable to metabolic oxidation
(e.g., liver microsomes)?
Risk: High. Explanation: In biological systems, the imidazo[1,2-a]pyridine scaffold is a known

substrate for Aldehyde Oxidase (AO) and Cytochrome P450s. The C3-methyl group is a

metabolic "soft spot" and is frequently hydroxylated or oxidized to the carboxylic acid.

Mitigation: For drug design, consider blocking the C3 position with a group less prone to

metabolic oxidation (e.g., Cl, CF3) or checking stability early in liver microsome assays.

Experimental Protocols: Stability Validation
Protocol A: Forced Degradation (Oxidative Stress Test)
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Use this protocol to benchmark the oxidative stability of your specific batch or derivative.

Reagents:

30% Hydrogen Peroxide (

)

Acetonitrile (ACN)

0.1 M HCl and 0.1 M NaOH (for pH specificity)

Workflow:

Preparation: Dissolve 5 mg of 3,7-dimethylimidazo[1,2-a]pyridine in 1 mL ACN.

Stress Condition: Add 100 µL of 30%

.

Condition A: Neutral (Ambient Temp, 2h).

Condition B: Acidic (Add 100 µL 0.1 M HCl).

Monitoring: Analyze via HPLC-UV (254 nm) at t=0, 1h, and 4h.

Acceptance Criteria:

High Stability: >95% recovery after 4h.

Moderate Stability: 80-95% recovery (N-oxide forms).

Low Stability: <80% recovery (Rapid N-oxidation).

Note: The 3,7-dimethyl analog typically shows Moderate Stability, converting to the N-oxide

under Condition A.

Protocol B: Photostability (Radical Susceptibility)
Since the C3-methyl is prone to radical attack, light protection is critical.
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Prepare a 1 mg/mL solution in Methanol.

Split into two clear glass vials.

Control: Wrap one vial in aluminum foil.

Test: Expose the second vial to ambient lab light (or UV box) for 24 hours.

Analysis: Compare impurity profiles. A growth in the "Aldehyde" peak (M+14 Da from

oxidation of CH3 -> CHO) indicates radical sensitivity.

Storage & Handling Recommendations
Parameter Recommendation Rationale

Temperature -20°C (Long-term) Retards autoxidation rates.

Atmosphere Argon or Nitrogen Headspace
Prevents N-oxide formation

from atmospheric oxygen.

Solvent Compatibility DMSO, Methanol, DCM Stable for 24-48h.

Incompatible Solvents Ethers (THF, Diethyl Ether)
Peroxides in ethers accelerate

N-oxidation.

Light Amber Vials Required
Prevents radical generation at

C3-Methyl.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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